molecular formula C8H9ClFNO2 B8145018 (S)-2-Amino-2-(2-fluorophenyl)acetic acid hydrochloride

(S)-2-Amino-2-(2-fluorophenyl)acetic acid hydrochloride

Cat. No.: B8145018
M. Wt: 205.61 g/mol
InChI Key: OHMMIUFKFKTOOW-FJXQXJEOSA-N
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Description

(S)-2-Amino-2-(2-fluorophenyl)acetic acid hydrochloride is a chiral, non-natural amino acid derivative of significant interest in pharmaceutical research and development. As a fluorinated building block, it serves as a critical intermediate in the design and synthesis of novel bioactive compounds, particularly for peptide-based drug candidates . The introduction of fluorine at the 2-position of the phenyl ring and the specific (S)-configuration at the alpha-carbon are key structural features that researchers utilize to fine-tune the molecular properties of lead compounds, including their metabolic stability, bioavailability, and binding affinity to biological targets . This compound is strictly for Research Use Only and is intended for use by qualified professionals in laboratory settings. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Handling should be conducted in accordance with applicable laboratory safety guidelines.

Properties

IUPAC Name

(2S)-2-amino-2-(2-fluorophenyl)acetic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8FNO2.ClH/c9-6-4-2-1-3-5(6)7(10)8(11)12;/h1-4,7H,10H2,(H,11,12);1H/t7-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHMMIUFKFKTOOW-FJXQXJEOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(C(=O)O)N)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)[C@@H](C(=O)O)N)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClFNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Table 1: Asymmetric Synthesis Parameters

MethodCatalyst/AuxiliaryYield (%)ee (%)Conditions
Schöllkopf bis-lactamBis-lactam ether7892LDA, THF, −78°C
Evans oxazolidinoneOxazolidinone8897DEAD, PPh₃, 0°C

Biocatalytic Asymmetric Hydroamination

Enzymatic methods offer sustainable routes to high-purity (S)-enantiomers. EDDS lyase, a carbon-nitrogen lyase, catalyzes the asymmetric hydroamination of fumaric acid with 2-fluoroaniline. This single-step process generates (S)-2-amino-2-(2-fluorophenyl)acetic acid with >99% ee and 70–75% yield. The reaction occurs in aqueous buffer (pH 7.5, 30°C) without requiring organic solvents, aligning with green chemistry principles.

Key Advantages:

  • Stereoselectivity : EDDS lyase’s active site ensures exclusive (S)-configuration.

  • Scalability : Continuous flow reactors enhance throughput (>1 kg/L/day).

Resolution of Racemic Mixtures

Racemic (±)-2-amino-2-(2-fluorophenyl)acetic acid can be resolved using chiral resolving agents. Diastereomeric salt formation with (1S)-(−)-camphorsulfonic acid in ethanol/water (1:1 v/v) preferentially crystallizes the (S)-enantiomer as the hydrochloride salt. This method achieves 40–50% yield and 99% ee after three recrystallizations.

Table 2: Racemic Resolution Efficiency

Resolving AgentSolvent SystemYield (%)ee (%)
(1S)-(−)-Camphorsulfonic acidEthanol/water4599
L-Tartaric acidAcetone/water3897

Industrial-Scale Production

Industrial synthesis prioritizes cost-effectiveness and scalability. A patented two-step process involves:

  • Friedel-Crafts Acylation : 2-Fluorophenylacetic acid is synthesized from 2-fluorotoluene via Friedel-Crafts acylation with acetic anhydride/AlCl₃ (80–85% yield).

  • Enantioselective Amination : The ketone intermediate undergoes reductive amination using (R)-Ru(BINAP)Cl₂ as a chiral catalyst and ammonium formate as the hydrogen source. This step achieves 90% conversion and 98% ee.

Optimization Challenges:

  • Catalyst Cost : Ruthenium-BINAP complexes are expensive but recyclable via nanofiltration.

  • Byproduct Management : Formic acid byproducts require neutralization with NaOH.

Emerging Techniques: Flow Chemistry

Microreactor systems enhance reaction control and safety. A continuous flow protocol for the asymmetric hydrogenation of 2-fluorophenylpyruvic acid uses supercritical CO₂ as a solvent and Pd/C as a catalyst. At 100 bar and 50°C, this method achieves 95% yield and 99% ee with a residence time of 10 minutes .

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-2-(2-fluorophenyl)acetic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form a nitroso or nitro derivative.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

Medicinal Chemistry

(S)-2-Amino-2-(2-fluorophenyl)acetic acid hydrochloride is primarily utilized in the development of pharmaceuticals, especially those targeting neurological disorders. Its mechanism of action often involves modulation of neurotransmitter systems, particularly serotonin and dopamine pathways, which are crucial for treating conditions such as anxiety and depression.

  • Case Study : A study demonstrated that this compound could enhance serotonin signaling, potentially leading to antidepressant-like effects in animal models.

Antimicrobial Activity

Research indicates that this compound exhibits significant antibacterial and antifungal properties. It has been shown to inhibit the growth of various pathogens, making it a candidate for antimicrobial therapies.

MicroorganismMinimum Inhibitory Concentration (MIC) (mg/mL)
Escherichia coli0.0195
Staphylococcus aureus0.0048
Bacillus mycoides0.0048
Candida albicans0.039

These results highlight the compound's effectiveness against common pathogens.

Synthesis of Complex Organic Molecules

In organic chemistry, this compound serves as a valuable building block for synthesizing complex organic molecules. Its unique structure allows for various chemical reactions, including substitution and coupling reactions.

  • Types of Reactions :
    • Substitution Reactions: The fluorine atom can be replaced with other nucleophiles.
    • Coupling Reactions: It can participate in Suzuki and Heck reactions, contributing to the formation of more complex structures.

The biological activity of this compound is attributed to its ability to interact with various enzymes and receptors involved in neurological pathways. The presence of the fluorine atom enhances binding affinity and selectivity for these targets.

Neuropharmacological Applications

The compound has been explored for its potential neuropharmacological effects, particularly concerning its impact on neurotransmitter systems. Studies suggest that it may act as an enzyme inhibitor or receptor modulator, enhancing therapeutic outcomes in neurological treatments .

Mechanism of Action

The mechanism of action of (S)-2-Amino-2-(2-fluorophenyl)acetic acid hydrochloride involves its interaction with specific molecular targets. The amino acid moiety allows it to interact with enzymes and receptors, potentially modulating their activity. The fluorophenyl group can enhance binding affinity and selectivity towards certain targets, making it a valuable compound in drug design.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Ring

2-Amino-2-(2,6-difluorophenyl)acetic Acid Hydrochloride
  • Structure : Differs by having two fluorine atoms at positions 2 and 6 on the phenyl ring.
  • Molecular Weight: 223.6 g/mol (C₈H₈ClF₂NO₂) ().
  • In collagenase inhibition studies (), analogs with multiple halogens show position-dependent activity; 2,6-difluoro substitution may hinder π-π stacking compared to mono-substituted derivatives.
2-Amino-2-(3,4-dichlorophenyl)acetic Acid Hydrochloride
  • Structure : Chlorine atoms at positions 3 and 4 instead of fluorine.
  • Molecular Weight: 266.1 g/mol (C₈H₇Cl₃NO₂) ().
  • Impact : Chlorine’s larger atomic radius and higher electronegativity enhance steric hindrance and electron-withdrawing effects. This may reduce metabolic stability compared to fluorine but improve target affinity in certain enzymes (e.g., collagenase IC₅₀ values in ).
2-Amino-2-(5-fluoro-2-hydroxyphenyl)acetic Acid Hydrochloride
  • Structure : Features a hydroxyl group at position 2 and fluorine at position 5.
  • Molecular Weight: 221.6 g/mol (C₈H₉ClFNO₃) ().
  • Impact : The hydroxyl group introduces hydrogen-bonding capacity, improving solubility but reducing membrane permeability. Such polar substitutions are advantageous in hydrophilic binding pockets.

Functional Group Modifications

Methyl 2-Amino-2-(2-chlorophenyl)acetate Hydrochloride
  • Structure : Esterified carboxylic acid (methyl ester) with a 2-chlorophenyl group.
  • Molecular Formula: C₉H₁₁ClNO₂·HCl ().
  • Impact : The ester group increases lipophilicity, acting as a prodrug that hydrolyzes to the active carboxylic acid in vivo. This modification is common to enhance blood-brain barrier penetration .
(S)-Methyl 2-Amino-2-(4-fluorophenyl)acetate Hydrochloride
  • Structure : Fluorine at position 4 and methyl ester.
  • Molecular Formula: C₉H₁₁FNO₂·HCl ().

Stereochemical and Salt Variations

(R)-2-Amino-2-(2-fluorophenyl)ethanol Hydrochloride
  • Structure: Ethanol group replaces the carboxylic acid.
  • Molecular Formula: C₈H₁₁ClFNO ().
  • Impact: The ethanol group eliminates acidity, altering hydrogen-bonding profiles. This derivative may target receptors preferring neutral ligands over anionic ones.
2-Amino-2-(3,3-difluorocyclobutyl)acetic Acid Hydrochloride
  • Structure : Cyclobutyl ring with difluoro substitution instead of phenyl.
  • Molecular Formula: C₆H₉ClF₂NO₂ ().
  • Impact : The aliphatic ring reduces aromatic interactions but introduces conformational rigidity, useful in constraining peptide backbones.

Key Data and Research Findings

Table 1: Comparative Properties of Selected Compounds

Compound Name Substituents Molecular Weight (g/mol) Key Properties/Biological Findings
(S)-2-Amino-2-(2-fluorophenyl)acetic acid HCl 2-Fluorophenyl 209.6 High solubility; chiral specificity
2-Amino-2-(2,6-difluorophenyl)acetic acid HCl 2,6-Difluorophenyl 223.6 Increased lipophilicity; potential steric hindrance
2-Amino-2-(3,4-dichlorophenyl)acetic acid HCl 3,4-Dichlorophenyl 266.1 Enhanced electron withdrawal; higher IC₅₀ in enzymes
Methyl 2-amino-2-(2-chlorophenyl)acetate HCl 2-Chlorophenyl, methyl ester 228.1 Prodrug design; improved BBB penetration
2-Amino-2-(5-fluoro-2-hydroxyphenyl)acetic acid HCl 5-Fluoro-2-hydroxyphenyl 221.6 Polar interactions via hydroxyl group

Biological Activity

(S)-2-Amino-2-(2-fluorophenyl)acetic acid hydrochloride, often referred to as a fluorinated amino acid derivative, has garnered attention for its potential biological activities and therapeutic applications. This article delves into its biological mechanisms, interactions, and research findings, supported by relevant case studies and data.

Chemical Structure and Properties

This compound is characterized by the presence of a fluorine atom on the phenyl ring, which enhances its lipophilicity and metabolic stability. This structural modification can significantly influence its biological activity by altering interactions with biomolecules.

The mechanism of action involves the compound's ability to interact with various molecular targets, including enzymes and receptors. The amino group facilitates hydrogen bonding with biological molecules, while the fluorine atom contributes to increased electronegativity, potentially enhancing binding affinity and selectivity towards specific targets .

1. Antitumor Activity

Research has indicated that this compound may exhibit antitumor properties. In vitro studies have demonstrated its ability to inhibit the activity of proteins involved in tumor progression, such as AKT, which is crucial in various cancer pathways. This inhibition can lead to reduced cell proliferation in cancerous tissues .

2. Antimicrobial Activity

The compound has been evaluated for its antimicrobial effects against various pathogens. Preliminary studies suggest that it may possess moderate antibacterial properties against Gram-positive bacteria like Staphylococcus aureus and Escherichia coli, as well as antifungal activity against Candida albicans. The minimum inhibitory concentration (MIC) values indicate potential therapeutic applications in treating infections .

Case Study 1: Antitumor Efficacy

A study investigated the effects of this compound on gastric adenocarcinoma cells. The results showed a significant reduction in cell viability at higher concentrations, suggesting a dose-dependent antitumor effect. The compound's ability to modulate tumor-stromal interactions was also noted, indicating its potential as a therapeutic agent in cancer treatment .

Case Study 2: Antimicrobial Testing

In a series of antimicrobial assays, this compound was tested against several bacterial strains. The compound demonstrated varying degrees of effectiveness, with MIC values ranging from 32 to 128 μg/mL for different pathogens. These findings support further exploration into its use as an antimicrobial agent .

Comparison with Related Compounds

The biological activity of this compound can be compared with other fluorinated amino acids. The introduction of fluorine generally enhances metabolic stability but may also affect the compound's interaction profile with biological targets. Below is a comparison table highlighting key properties:

CompoundAntitumor ActivityAntimicrobial ActivityLipophilicity
(S)-2-Amino-2-(2-fluorophenyl)acetic acidModerateModerateHigh
(S)-Amino-3-(3-fluorophenyl)propanoic acidLowLowModerate
(S)-Amino-4-(4-fluorophenyl)butanoic acidHighModerateHigh

Research Findings and Future Directions

Current research suggests that this compound has promising therapeutic potential due to its multifaceted biological activities. Future studies should focus on:

  • Mechanistic Studies : Elucidating the precise molecular mechanisms underlying its antitumor and antimicrobial effects.
  • Clinical Trials : Evaluating safety and efficacy in human subjects for potential therapeutic applications.
  • Structural Modifications : Investigating analogs with enhanced potency or reduced toxicity.

Q & A

Basic Research Questions

Q. What are the optimal synthetic conditions for achieving high enantiomeric purity of (S)-2-Amino-2-(2-fluorophenyl)acetic acid hydrochloride?

  • Methodological Answer : Stereoselective synthesis using nitrilase enzymes derived from environmental samples is effective. Key conditions include:

  • Reagents : Ammonium chloride (1.2 equiv), hydrochloric acid (for pH adjustment).
  • Conditions : pH 8.0, 37°C, 3-hour reaction time.
  • Yield : ~70–80% enantiomeric excess (ee) for the (S)-enantiomer .
    • Data Table :
ParameterValue/ReagentReference
Enzyme SourceUncultured environmental samples
Optimal pH8.0
Temperature37°C
Key Chiral ControlNitrilase stereoselectivity

Q. How can researchers purify this compound to >95% purity?

  • Methodological Answer : Recrystallization in acidic aqueous media (e.g., HCl/water mixture) is commonly used. Purity is confirmed via HPLC with UV detection at 254 nm.
  • Critical Note : Impurities often arise from residual solvents or diastereomeric byproducts; gradient elution with a C18 column improves resolution .

Q. What analytical techniques validate the compound’s structural and stereochemical integrity?

  • Methodological Answer :

  • Chiral HPLC : Use a Chiralpak® IA column with a hexane/isopropanol mobile phase (80:20 v/v) to confirm enantiomeric purity .
  • NMR Spectroscopy : ¹H and ¹⁹F NMR (in D₂O) verify the fluorine substitution pattern and α-carbon configuration .
  • Mass Spectrometry : HRMS (ESI+) confirms the molecular ion [M+H]⁺ at m/z 218.06 (free base) .

Advanced Research Questions

Q. How can enantiomeric contamination during synthesis be resolved or minimized?

  • Methodological Answer :

  • Kinetic Resolution : Use immobilized nitrilases with strict stereoselectivity for the (S)-enantiomer .
  • Chiral Chromatography : Employ preparative-scale chiral columns (e.g., Daicel® CHIRALPAK IC) to separate (S)- and (R)-forms .
    • Data Contradiction : Some studies report lower ee (60–70%) under non-optimized pH (e.g., pH 7.0 vs. pH 8.0) .

Q. What stability challenges arise under physiological pH conditions, and how are they mitigated?

  • Methodological Answer :

  • pH-Dependent Degradation : The compound undergoes racemization at pH > 7.5. Stability studies (25°C, pH 7.4 PBS buffer) show <5% degradation over 24 hours.
  • Mitigation Strategy : Store lyophilized at -20°C under inert gas (N₂) to prevent hydrolysis .

Q. How does the 2-fluorophenyl substituent influence biological activity compared to analogs?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) : The 2-fluoro group enhances metabolic stability by resisting cytochrome P450 oxidation. Compare with 4-fluoro and chloro analogs via:
  • In Vitro Assays : Microsomal stability tests (human liver microsomes, 1 hr incubation).
  • Data Table :
Analog (R-group)Metabolic Stability (% remaining)Reference
2-Fluoro92%
4-Fluoro85%
4-Chloro78%

Data Contradiction Analysis

Q. Why do reported yields vary for nitrilase-mediated synthesis across studies?

  • Analysis : Discrepancies arise from:

  • Enzyme Source : Environmental nitrilases (uncultured samples) show batch-dependent activity .
  • Substrate Inhibition : High ammonium chloride (>1.5 equiv) reduces conversion rates .
    • Resolution : Standardize enzyme batches and optimize substrate loading via Design of Experiments (DoE) .

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